1,3-Diazaspiro[4.5]decane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS number 702-62-5 . It has a molecular weight of 168.2 and its IUPAC name is this compound .
Synthesis Analysis
There are several methods to synthesize this compound. One of them is the Bucherer-Bergs reaction, which involves a series of sequential chemical steps . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 218-220 degrees Celsius .Scientific Research Applications
Synthesis and Pharmacological Interest : A study by Pardali et al. (2021) developed a simple, fast, and cost-effective method to synthesize 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. This method provides a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are important for pharmacological applications (Pardali et al., 2021).
Muscarinic Agonist Properties : Ishihara et al. (1992) synthesized a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, evaluating them for muscarinic receptor binding affinity and agonistic activities. Specifically, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione showed M1 selective agonist properties (Ishihara et al., 1992).
Crystal and Conformational Analysis : Lazić et al. (2022) studied two spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, using X-ray diffraction, DFT, and QTAIM calculations. This research provides insight into the conformational and crystal packing preferences of these compounds (Lazić et al., 2022).
Supramolecular Outcomes of Fluorination : Simić et al. (2021) conducted a study on the intermolecular interactions and cooperative effects in spirohydantoin-based compounds, including 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione. The research highlights how fluorination affects the extended supramolecular architectures of these compounds (Simić et al., 2021).
Potential Anxiolytic Activity : Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione with anxiolytic potential, highlighting the design of new anxiolytics (Kossakowski et al., 1998).
Anticonvulsant and Hypoglycemic Activities : Various studies have explored the anticonvulsant and hypoglycemic activities of 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives. For instance, Iqbal et al. (2012) found that certain derivatives exhibited significant hypoglycemic activity in in-vivo tests on albino rats (Iqbal et al., 2012), and Madaiah et al. (2012) synthesized derivatives that showed promising anticonvulsant activity in tests (Madaiah et al., 2012).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a potential therapeutic target for many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptotic pathway . Necroptosis is a form of regulated cell death that plays a role in various pathological conditions. The inhibition of this pathway can have therapeutic implications in diseases where necroptosis is implicated .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Diazaspiro[4It is known that the compound is a solid at room temperature . Its molecular weight is 168.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of RIPK1 . This inhibition can prevent the activation of the necroptotic pathway, potentially reducing cell death and inflammation in certain pathological conditions .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Diazaspiro[4It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as hydantoins, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the compound .
Cellular Effects
It is suggested that this compound might have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNEXMEYQFFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061033 | |
Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-62-5 | |
Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-62-5 | |
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Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Pentamethylenehydantoin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172110 | |
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Record name | 5,5-Pentamethylenehydantoin | |
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Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
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Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
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Record name | 1,3-diazaspiro[4.5]decane-2,4-dione | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and how do they influence their crystal packing?
A1: this compound derivatives consist of a hydantoin ring fused to a cyclohexane ring. Substitutions on these rings, particularly at the 3 and 8 positions, significantly influence their intermolecular interactions and crystal packing. For example, the introduction of halogenated benzoyl groups in the 3 position leads to the formation of C–H⋯O, C–H⋯π, and stacking interactions. In the case of fluorinated derivatives, C–H⋯F interactions also contribute to the three-dimensional network observed in crystal structures [, ].
Q2: How does the presence of fluorine atoms in the benzoyl substituent affect the intermolecular interactions in this compound derivatives?
A2: Fluorine atoms in the benzoyl substituent introduce C–H⋯F interactions, influencing the supramolecular architecture []. Notably, intermolecular F⋯F interactions can create regions of higher negative electrostatic potential, impacting the interaction strength with neighboring molecules []. This highlights the significance of fluorine substitution in modulating crystal packing and potentially influencing physicochemical properties.
Q3: Can you provide an example of how structural modifications on the this compound scaffold are being explored for potential pharmacological applications?
A3: Researchers are investigating the anticonvulsant potential of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Structure-activity relationship studies are being conducted to optimize the potency and selectivity of these compounds for potential therapeutic use [, ].
Q4: What types of hydrogen bonding patterns are commonly observed in the crystal structures of this compound derivatives?
A4: The hydrogen bonding patterns in these compounds are primarily driven by the hydantoin ring. N–H⋯O hydrogen bonds are frequently observed, often linking molecules into centrosymmetric dimers [, ]. These interactions contribute significantly to the overall stability of the crystal lattice.
Q5: Have any studies investigated the potential of this compound derivatives to form supramolecular assemblies beyond simple crystal packing?
A5: Yes, research has shown that incorporating hydrophobic units like phenyl 3,4,5-tris(dodecyloxy)benzoate at the 8 position can lead to the formation of hexameric rosettes stabilized by hydrogen bonds. This self-assembly behavior has been investigated for its potential in developing supramolecular gels and liquid crystals [].
Q6: What synthetic strategies have been explored for the preparation of this compound derivatives?
A6: A variety of synthetic routes have been developed, with a focus on efficiency and cost-effectiveness. One approach involves a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones []. Other methods have focused on the synthesis of spirotetramat, an insecticide containing the this compound core [, ].
Q7: What theoretical methods have been employed to study the structural and electronic properties of this compound derivatives?
A7: Density functional theory (DFT) calculations have been utilized to investigate the conformational preferences and electronic properties of these compounds. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of bonding interactions within the molecules and in the context of crystal packing [].
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